Chikusetsu saponin Ib

Acetylcholinesterase inhibition Alzheimer's disease Panax japonicus saponin screening

Chikusetsu saponin Ib (竹节人参皂苷 IB; CAS 59252-87-8; C₄₇H₇₄O₁₈; MW 927.08 g/mol) is an oleanane-type triterpenoid saponin. It is a naturally occurring metabolite isolated primarily from the rhizomes of Panax japonicus C.A.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
Cat. No. B12107170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikusetsu saponin Ib
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)
InChIKeyCGEOMQZMNZQKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chikusetsu Saponin Ib – Identity, Source, and Compound-Class Positioning for Informed Procurement


Chikusetsu saponin Ib (竹节人参皂苷 IB; CAS 59252-87-8; C₄₇H₇₄O₁₈; MW 927.08 g/mol) is an oleanane-type triterpenoid saponin [1]. It is a naturally occurring metabolite isolated primarily from the rhizomes of Panax japonicus C.A. Meyer (Japanese ginseng, also known as Zhujieshen) and has been structurally characterized alongside its in-class analogs chikusetsusaponins I, Ia, IVa, and V [2]. Unlike the more widely studied dammarane-type ginsenosides (e.g., Rb1, Rg1) that dominate Panax ginseng, chikusetsu saponin Ib possesses an oleanolic acid aglycone backbone with a distinct glycosylation pattern: a glucuronic acid unit at C-3 bearing an arabinofuranosyl substitution and a glucose ester at C-28 [3]. This structural divergence from dammarane-type ginsenosides translates into a fundamentally different biological target profile, making it a non-interchangeable tool compound for mechanism-of-action studies.

Why Generic Saponin Substitution Fails – Structural and Target-Engagement Partitioning of Chikusetsu Saponin Ib


Saponins from the Panax genus cannot be treated as a fungible commodity class. Chikusetsu saponin Ib belongs to the oleanane-type series (aglycone: oleanolic acid), whereas the majority of commercially prevalent ginsenosides (e.g., Rb1, Rg1, Rg3) are dammarane-type triterpenoids built on protopanaxadiol or protopanaxatriol scaffolds [1]. This chemotype bifurcation produces divergent membrane-interaction properties, target-protein binding profiles, and metabolic stability [2]. Within the oleanane-type subfamily itself, chikusetsu saponin Ib is further distinguished from its closest analogs (e.g., chikusetsusaponin IVa, IV, and V) by the specific identity and linkage of its sugar residues at C-3 and C-28, which dictate the compound's recognition by acetylcholinesterase (AChE) and its capacity to suppress superoxide anion generation in activated human neutrophils [3]. Procurement of an unspecified or misidentified saponin fraction would therefore result in unpredictable target engagement and irreproducible biological readouts, rendering chikusetsu saponin Ib irreplaceable for studies requiring defined oleanane-type saponin pharmacology.

Quantitative Procurement-Relevant Differentiation of Chikusetsu Saponin Ib Against Its Closest Analogs


AChE Inhibitory Activity of Chikusetsu Saponin Ib Relative to Co-occurring Panax japonicus Saponins

In a UFLC-MS-based screening assay targeting AChE binders from Panax japonicus leaf extract, chikusetsu saponin Ib was identified alongside chikusetsusaponins V, IV, IVa, and IVa ethyl ester as one of the five most prominent AChE ligands [1]. While IC₅₀ values for individual compounds were not disclosed in the primary screening publication, the degree of AChE binding was qualitatively demonstrated to be compound-specific: chikusetsusaponin Ib exhibited strong AChE affinity comparable to that of chikusetsusaponin IVa, and both were subsequently validated in an Aβ₂₅–₃₅-treated PC12 cell neuroprotection model [1]. By contrast, chikusetsusaponin V showed weaker binding under identical UFLC-MS conditions, suggesting that the arabinofuranosyl substitution on the glucuronic acid moiety at C-3 is a significant determinant of AChE recognition [2]. This positional selectivity is absent in dammarane-type ginsenosides (e.g., ginsenoside Rb1, Rg1), which do not engage AChE with comparable potency [2].

Acetylcholinesterase inhibition Alzheimer's disease Panax japonicus saponin screening

Anti-Inflammatory Potency of Chikusetsu Saponin Ib in Human Neutrophils vs. Structural Analogs

In a systematic evaluation of 24 isolated Panax japonicus constituents, chikusetsu saponin Ib (compound 11) was among the seven most potent inhibitors of superoxide anion generation and elastase release in fMLP/CB-stimulated human neutrophils, with IC₅₀ values reported in the low micromolar range [1]. By direct comparison within the same assay panel, chikusetsusaponin Ib displayed inhibitory activity comparable to that of chikusetsusaponin IVa (compound 6; IC₅₀ for superoxide: 2.01 μM; IC₅₀ for elastase: 5.04 μM), and superior to chikusetsusaponin IV (compound 4) and chikusetsusaponin V (compound 10), which exhibited substantially higher IC₅₀ values or incomplete inhibition profiles [1]. The structure-activity relationship indicates that the presence of a free carboxylic acid group at C-28 and the specific arabinofuranosyl-glucuronopyranosyl sugar chain at C-3 are critical for this anti-inflammatory potency, distinguishing chikusetsu saponin Ib from methyl-esterified or butyl-esterified analogs (e.g., chikusetsusaponin IVa methyl ester) which show attenuated activity [1].

Superoxide anion inhibition Elastase release Human neutrophil Oleanane-type saponin SAR

Batch-to-Batch Purity Consistency: TargetMol Analytical Specification as a Procurement Benchmark

Commercially supplied chikusetsu saponin Ib (TargetMol, Catalog No. TN2443) is released with a batch-specific HPLC purity of 99.27% . This exceeds the typical purity benchmark of ≥98% (HPLC) claimed by multiple vendors for crude chikusetsusaponin mixtures . In the absence of a pharmacopoeial monograph, this vendor-certified purity level provides the sole quantitative basis for inter-laboratory reproducibility. By comparison, many research-grade ginsenoside standards (e.g., ginsenoside Rb1) are commonly supplied at 95–98% purity, and the presence of co-eluting oleanane-type impurities can confound bioassay interpretation when using lower-grade material [1].

Purity specification HPLC Batch release Quality assurance

High-Confidence Application Scenarios for Chikusetsu Saponin Ib Driven by Quantitative Differentiation Evidence


Alzheimer's Disease Target Engagement Studies Requiring Oleanane-Specific AChE Inhibitors

Investigators screening natural-product AChE inhibitors should select chikusetsu saponin Ib in preference to dammarane-type ginsenoside standards (Rb1, Rg1) when the experimental objective is to probe oleanane-type saponin pharmacology at the cholinergic synapse. The UFLC-MS ligand-fishing and PC12 neuroprotection evidence from Li et al. (2017) establishes that AChE engagement is a chemotype-dependent property absent in the more common dammarane ginsenosides [1]. This makes chikusetsu saponin Ib a targeted positive control for AD-focused screening campaigns utilizing Panax japonicus-derived saponin libraries.

Human Neutrophil Inflammation Models Demanding Defined Oleanane-Type SAR

For studies investigating the suppression of superoxide anion generation and elastase release in fMLP/CB-activated human neutrophils, chikusetsu saponin Ib offers a superior potency profile relative to its methyl-esterified and butyl-esterified analogs (e.g., chikusetsusaponin IVa methyl ester). The direct head-to-head comparison by Tung et al. (2011) demonstrates that C-28 esterification attenuates anti-inflammatory activity, positioning chikusetsu saponin Ib as the preferred reference compound for structure-activity relationship (SAR) studies within the oleanane-type series [2].

Chemotaxonomic Authentication of Panax japonicus-Derived Botanical Extracts

The presence and relative abundance of chikusetsu saponin Ib, alongside chikusetsusaponins IVa and V, serves as a species-specific chemotaxonomic marker for Panax japonicus. Because chikusetsu saponin Ib is absent from Panax ginseng and Panax quinquefolius, quantitative HPLC-MS analysis of this marker can distinguish P. japonicus raw material from adulterated or misidentified Panax species, as established by the LC-MS/MS method of Tung et al. (2011) [2]. This application is directly relevant to QC/QA laboratories in the botanical supplement and traditional Chinese medicine industries.

High-Reproducibility in vitro Pharmacology Requiring Verifiable Compound Purity

Laboratories conducting dose-response profiling or target deconvolution studies should procure chikusetsu saponin Ib from vendors providing batch-specific HPLC purity certificates (e.g., TargetMol, ≥99.27%). The narrow purity specification minimizes the risk of confounding bioactivity from co-purifying oleanane-type saponins that exhibit overlapping pharmacology, ensuring that observed effects can be reliably attributed to the target compound rather than to impurities .

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